molecular formula C16H21N3O5 B11827175 tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate

tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B11827175
M. Wt: 335.35 g/mol
InChI Key: UHLSOPRZANQQOA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a tert-butyl group and a 3-nitrobenzoyl group, making it a valuable intermediate in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The piperazine ring provides conformational flexibility, allowing the compound to fit into different binding sites and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of the 3-nitrobenzoyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions with biological targets, making it a valuable tool in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-9-7-17(8-10-18)14(20)12-5-4-6-13(11-12)19(22)23/h4-6,11H,7-10H2,1-3H3

InChI Key

UHLSOPRZANQQOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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